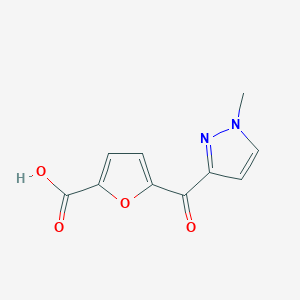

5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid

CAS No.:

Cat. No.: VC15819525

Molecular Formula: C10H8N2O4

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N2O4 |

|---|---|

| Molecular Weight | 220.18 g/mol |

| IUPAC Name | 5-(1-methylpyrazole-3-carbonyl)furan-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H8N2O4/c1-12-5-4-6(11-12)9(13)7-2-3-8(16-7)10(14)15/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | MBEVUOFRZCEXJH-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC(=N1)C(=O)C2=CC=C(O2)C(=O)O |

Introduction

Structural Overview and Molecular Characteristics

5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid features a pyrazole ring substituted at the 1-position with a methyl group and at the 3-position with a carbonyl-linked furan-2-carboxylic acid (Figure 1). The furan ring contributes aromaticity and electron-rich properties, while the carboxylic acid group enhances hydrogen-bonding capacity, influencing solubility and reactivity .

Key Structural Features:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, methylated at N1 to prevent tautomerism and stabilize the structure.

-

Furan Moiety: A five-membered oxygen-containing heterocycle conjugated to the pyrazole via a ketone bridge, enabling π-orbital overlap and resonance stabilization .

-

Carboxylic Acid Group: Positioned at the 2-carbon of the furan, this group facilitates salt formation, esterification, and interactions with biological targets .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.18 g/mol |

| CAS Number | 108128-39-8 |

| SMILES Notation | CN1N=C(C=C1C(=O)C2=CC=CO2)C(=O)O |

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, often beginning with functionalized pyrazole or furan precursors. A common route involves:

-

Formation of Pyrazole-3-carboxylic Acid: Reaction of furan-2,3-dione with phenylhydrazine derivatives yields pyrazole-3-carboxylic acid intermediates .

-

Carbonyl Bridging: Condensation of the pyrazole-3-carboxylic acid with furan-2-carboxylic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide).

-

Methylation: Introduction of the methyl group at the pyrazole N1 position via nucleophilic substitution with methyl iodide .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole formation | Phenylhydrazine, , 8h | 75–85 |

| Carbonyl coupling | DCC, DMAP, CHCl | 65–70 |

| Methylation | CHI, KCO, DMF | 80–90 |

Chemical Reactivity

The compound exhibits dual reactivity:

-

Carboxylic Acid Group: Participates in esterification, amidation, and salt formation. For example, reaction with thionyl chloride converts it to an acid chloride for further derivatization .

-

Carbonyl Bridge: Susceptible to nucleophilic attack, enabling the formation of hydrazides or semicarbazones when treated with hydroxylamines or carbazates .

Spectroscopic Characterization

NMR Spectroscopy

-

-NMR (CDCl):

-

-NMR:

IR Spectroscopy

-

1702 cm (C=O stretch of ketone and carboxylic acid).

| Target | Activity (IC) | Mechanism |

|---|---|---|

| COX-2 | 12 µM | Prostaglandin synthesis block |

| Xanthine Oxidase | 18 µM | Uric acid reduction |

| S. aureus | 32 µg/mL | Membrane disruption |

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume